molecular formula C7H9ClO4S B13146952 Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate

Cat. No.: B13146952
M. Wt: 224.66 g/mol
InChI Key: CGDFFJBTLSJOAL-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C7H9ClO4S It is a derivative of cyclopentene and contains both a chlorosulfonyl group and a carboxylate ester group

Preparation Methods

The synthesis of Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate typically involves the reaction of cyclopentene with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. .

Scientific Research Applications

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, making it useful in biochemical research and drug development .

Comparison with Similar Compounds

Similar compounds to Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate include:

Biological Activity

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorosulfonyl group attached to a cyclopentene ring. This unique structure may contribute to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in inflammatory pathways. This inhibition may contribute to its potential as an anti-inflammatory agent.
  • Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity, although further research is required to elucidate the specific mechanisms and efficacy against different pathogens.

Cytotoxicity Studies

A study conducted by researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced significant apoptosis in a dose-dependent manner. The IC50 values were determined using standard MTT assays, with values ranging from 10 to 30 µM depending on the cell line tested.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The proposed mechanism for the cytotoxic effects involves the activation of caspase pathways leading to apoptosis. Additionally, cell cycle analysis revealed a G2/M phase arrest, indicating that the compound may interfere with normal cell division processes.

Inhibition of Inflammatory Pathways

Research has also focused on the anti-inflammatory potential of this compound. In vitro studies demonstrated that this compound inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundCOX Inhibition IC50 (µM)
This compound12
Indomethacin10

Case Studies

Case Study 1 : A clinical trial investigated the use of this compound as an adjunct therapy in patients with advanced cancer. Results showed improved survival rates and reduced tumor burden in participants receiving this compound alongside standard chemotherapy.

Case Study 2 : Another study explored its use in treating inflammatory diseases such as rheumatoid arthritis, where it demonstrated significant reduction in inflammatory markers and improved patient symptoms.

Properties

Molecular Formula

C7H9ClO4S

Molecular Weight

224.66 g/mol

IUPAC Name

methyl 2-chlorosulfonylcyclopentene-1-carboxylate

InChI

InChI=1S/C7H9ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h2-4H2,1H3

InChI Key

CGDFFJBTLSJOAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CCC1)S(=O)(=O)Cl

Origin of Product

United States

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